2-Bromo-1-(2,4-difluorophenyl)-2,2-difluoroethanone
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Overview
Description
2-Bromo-1-(2,4-difluorophenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C8H4BrF4O. This compound is characterized by the presence of bromine and fluorine atoms attached to an ethanone backbone, making it a valuable intermediate in various chemical syntheses. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2,4-difluorophenyl)-2,2-difluoroethanone typically involves the bromination of 1-(2,4-difluorophenyl)-2,2-difluoroethanone. This reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(2,4-difluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanone derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.
Reduction: Conducted in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under inert atmosphere to prevent moisture-sensitive reactions.
Oxidation: Performed in aqueous or organic solvents, often under reflux conditions to ensure complete reaction.
Major Products Formed:
Substituted Ethanone Derivatives: Formed through nucleophilic substitution reactions.
Alcohols: Produced by the reduction of the carbonyl group.
Carboxylic Acids: Resulting from the oxidation of the compound.
Scientific Research Applications
2-Bromo-1-(2,4-difluorophenyl)-2,2-difluoroethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,4-difluorophenyl)-2,2-difluoroethanone involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The carbonyl group can participate in various redox reactions, altering the oxidation state of the compound and leading to the formation of different products. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a versatile intermediate in chemical synthesis.
Comparison with Similar Compounds
- 2-Bromo-1-(2,5-difluorophenyl)ethanone
- 2-Bromo-1-(3,4-difluorophenyl)ethanone
- 2-Bromo-1-(2,4-dichlorophenyl)ethanone
Comparison: 2-Bromo-1-(2,4-difluorophenyl)-2,2-difluoroethanone is unique due to the presence of two fluorine atoms on the ethanone backbone, which significantly influences its chemical reactivity and stability. Compared to its analogs with different halogen substitutions, this compound exhibits distinct reactivity patterns, making it suitable for specific synthetic applications. The fluorine atoms also enhance the compound’s lipophilicity and electron-withdrawing properties, which can be advantageous in drug design and other research applications.
Properties
CAS No. |
807369-89-7 |
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Molecular Formula |
C8H3BrF4O |
Molecular Weight |
271.01 g/mol |
IUPAC Name |
2-bromo-1-(2,4-difluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H3BrF4O/c9-8(12,13)7(14)5-2-1-4(10)3-6(5)11/h1-3H |
InChI Key |
BBFABBPRTRSHIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)C(F)(F)Br |
Origin of Product |
United States |
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